5,7-Dihydroxytryptamine

Neuropharmacology Monoamine Transporters Selective Lesioning

Serotonergic lesion studies frequently encounter off-target catecholamine depletion when non-selective neurotoxins are employed. 5,7-DHT resolves this through SERT-mediated selective uptake and autoxidation-driven toxicity restricted to 5-HT neurons. • 2.5-fold reduction in hypothalamic serotonin with negligible impact on norepinephrine and dopamine levels • Selectivity further enhanced by desipramine pretreatment, enabling clean serotonergic ablation • Reproducible lesion profiles across CNS regions-validated for behavioral neuropharmacology, neurodegeneration modeling (e.g., APP/PS1 tau pathology), and 5-HT-targeted drug discovery Supplied as hydrobromide or creatinine sulfate salt, ≥94% HPLC purity. Standard packaging: 5 mg to 500 mg.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 31363-74-3
Cat. No. B1205766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxytryptamine
CAS31363-74-3
Synonyms3-(2-Aminoethyl)-1H-indole-5,7-diol
5,7 Dihydroxytryptamine
5,7 Dihydroxytryptamine Creatine Sulfate
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine Creatine Sulfate
Creatine Sulfate, 5,7-Dihydroxytryptamine
Sulfate, 5,7-Dihydroxytryptamine Creatine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)CCN)O)O
InChIInChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
InChIKeyLXWHQTNFZDTKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydroxytryptamine: Selective Serotonergic Neurotoxin


5,7-Dihydroxytryptamine (5,7-DHT) is a hydroxylated analog of serotonin (5-HT) that functions as a selective serotonergic neurotoxin [1]. This compound is a key research tool for creating targeted lesions of serotonergic neurons in the central nervous system (CNS) to investigate the roles of 5-HT in behavior, physiology, and disease [2]. 5,7-DHT is distinguished by its specific uptake via the serotonin transporter (SERT), which leads to its accumulation and subsequent neurotoxic effects within 5-HT neurons [3]. The standard form used in research is often a salt (e.g., creatinine sulfate or hydrobromide) to improve stability and handling .

SERT-mediated uptake for selective serotonergic neuron targeting
Creates reproducible CNS serotonergic lesions in research models
Commonly supplied as stable salt (creatinine sulfate/hydrobromide)

Why 5,7-DHT Cannot Be Substituted


The substitution of 5,7-DHT with other in-class compounds like 5,6-DHT or 6-hydroxydopamine (6-OHDA) leads to significant experimental divergence due to marked differences in neurotoxic selectivity, metabolic pathways, and behavioral outcomes [1][2]. While all are neurotoxins, 5,7-DHT's unique autoxidation mechanism yields a distinct profile of reactive intermediates and oxygen radical generation compared to 5,6-DHT, directly impacting the extent of co-depletion of non-serotonergic neurons [3]. The following quantitative comparisons demonstrate that 5,7-DHT provides a more selective and reproducible tool for serotonergic lesioning, making it the preferred choice for experiments requiring minimal interference with dopaminergic and noradrenergic systems [4].

5,7-DHT vs. 5,6-DHT Autoxidation pathway differs, altering non-serotonergic neuron co-depletion profiles and behavioral endpoints.
5,7-DHT vs. 6-OHDA Targets serotonergic neurons, while 6-OHDA selectively depletes catecholamines; lesions are not interchangeable.
5,7-DHT vs. analog Reactive intermediate profiles may shift; noradrenergic and dopaminergic endpoint contamination may require review.

5,7-DHT vs. Analogs: Quantitative Evidence


Monoamine Uptake: 5,7-DHT vs. 5,6-DHT

5,7-DHT exhibits a distinct neurotoxic profile compared to 5,6-DHT. While both compounds effectively reduce serotonin (5-HT) uptake, their effects on norepinephrine (NE) uptake diverge significantly. 5,7-DHT causes a robust, non-selective reduction in both 5-HT and NE uptake, whereas 5,6-DHT shows a more specific, dose-dependent effect primarily on 5-HT uptake at lower doses [1].

Monoamine uptake
Head-to-head
5,7-DHT: 90–95% NE uptake reduction, ~80% 5-HT reduction.
5,6-DHT: 0–55% NE reduction (dose-dependent), 90% 5-HT reduction.
Supports combined serotonergic/noradrenergic lesion model interpretation
Rat spinal cord synaptosomes; data to verify per model
Neuropharmacology Monoamine Transporters Selective Lesioning

Brain Amine Depletion: 5,7-DHT vs. 6-OHDA

In a direct comparison of neurotoxic effects, 5,7-DHT and 6-OHDA produce distinct and opposite patterns of monoamine depletion. 5,7-DHT primarily targets serotonin, while 6-OHDA selectively depletes catecholamines (dopamine and noradrenaline) [1].

Brain amine depletion
Head-to-head
5,7-DHT: 2.5-fold serotonin reduction.
6-OHDA: 3.0–3.5-fold noradrenaline/dopamine reduction.
Reported selective monoamine depletion profiles diverge significantly
Rat hypothalamus; intracisternal administration
Behavioral Neuroscience Neurochemistry Lesion Models

Behavioral & Neurochemical Effects: 5,7-DHT vs. 5,6-DHT

A comprehensive study comparing 5,6-DHT and 5,7-DHT in mice revealed distinct differences in their effects on norepinephrine (NE) and dopamine (DA) levels, in addition to their shared effect of serotonin depletion [1].

Behavioral & neurochemical
Head-to-head
5,7-DHT: lowers NE, slight DA effect, diminished spontaneous activity at higher dose.
5,6-DHT: elevates NE, reduces DA, dose-dependent activity decrease.
Differential catecholamine impact supports serotonergic selectivity review
Mouse whole brain; intracerebral administration
Behavioral Pharmacology Neurotoxicology Catecholamine Depletion

Age-Dependent Serotonin Depletion

The serotonin-depleting efficacy of 5,7-DHT is influenced by the age of the subject. A study in mice demonstrated that older animals were less susceptible to the neurotoxic effects of 5,7-DHT on serotonergic neurons [1]. This contrasts with the effects on noradrenergic neurons, which showed equivalent depletion across age groups [1].

Age-dependent depletion
Class-level
Older mice showed reduced susceptibility to serotonin depletion; noradrenergic depletion unaffected by age.
Age-dependent efficacy context; requires age-matched controls
C57BL/6 mice i.c.v.; data to verify in other strains
Geriatric Neuropharmacology Serotonin Transporter Dose-Response

Selectivity Enhanced by Desipramine Pretreatment

The selectivity of 5,7-DHT for serotonergic neurons can be significantly enhanced by pretreatment with desipramine, a noradrenaline uptake inhibitor. This pharmacological intervention protects noradrenergic neurons from the non-specific toxic effects of 5,7-DHT, leading to a more specific lesion [1].

Selectivity enhancement
Reported
Desipramine pretreatment protects noradrenergic neurons, markedly reduces NA co-depletion.
Protocol supports improved serotonergic lesion specificity
Rat model; desipramine pretreatment required
Lesion Selectivity Noradrenergic Protection Experimental Protocol

5,7-DHT: Key Research Applications


Serotonergic Lesions in Behavioral & Cognitive Research

5,7-DHT is the gold standard for inducing specific lesions of serotonergic pathways to dissect the role of 5-HT in complex behaviors. The quantitative data from Section 3, showing a 2.5-fold reduction in hypothalamic serotonin content with minimal impact on catecholamines [1], makes it ideal for studies on anxiety, depression, aggression, and cognition. The ability to enhance this selectivity further with desipramine pretreatment [2] ensures that observed behavioral changes can be confidently attributed to serotonin depletion.

Serotonergic Contributions in Neurodegenerative Models

The age-dependent efficacy of 5,7-DHT, where older subjects show reduced susceptibility to serotonin depletion [3], makes this compound a valuable tool for modeling age-related neurodegenerative processes. It can be used to create specific serotonergic denervation in animal models of Alzheimer's disease, as shown in studies where 5,7-DHT lesions in APP/PS1 mice worsened tau pathology without affecting amyloid plaques [4]. This application helps elucidate the specific contribution of serotonin system dysfunction to disease progression.

Mapping Serotonergic Circuitry and Plasticity

5,7-DHT is a powerful tool for neuroanatomical tract tracing and studies of neuronal plasticity. Its selective neurotoxic action allows for the targeted ablation of serotonergic projections. The quantitative data on monoamine uptake inhibition [5] and brain region-specific depletion [6] provide a clear, quantifiable endpoint for verifying the extent and location of the lesion, enabling researchers to map the functional connectivity of serotonergic nuclei and study compensatory mechanisms like sprouting and regeneration.

Pharmacological Studies of Serotonergic Agents

By creating a selective serotonergic deficit, 5,7-DHT allows researchers to isolate the effects of novel pharmacological agents on the serotonergic system. The compound's ability to deplete serotonin with high efficiency [1] and to significantly reduce serotonin transporter (SERT) density [7] provides a clean background for assessing the efficacy and mechanism of action of 5-HT receptor agonists, antagonists, and reuptake inhibitors. This is crucial for drug discovery and development in the field of neuropsychopharmacology.

Application
Selection Property
Validation Focus
Behavioral & cognitive serotonergic lesion studies
SERT-mediated selective neurotoxicity
5-HT depletion confirmation and catecholamine sparing
Serotonergic denervation in neurodegenerative models
Age-dependent lesion efficacy
Tau pathology and cognitive endpoint review
Serotonergic circuitry mapping and plasticity research
Quantifiable lesion extent via uptake/amine depletion
Lesion verification and sprouting/regeneration endpoints
Pharmacological studies of 5-HT agents
High-efficiency serotonin depletion background
SERT density and receptor response assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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